molecular formula C9H24AsNO3 B13767105 Octylammonium methanearsonate CAS No. 6379-37-9

Octylammonium methanearsonate

Cat. No.: B13767105
CAS No.: 6379-37-9
M. Wt: 269.21 g/mol
InChI Key: ZQNCPBWKWATILB-UHFFFAOYSA-N
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Description

Octylammonium methanearsonate is a chemical compound with the molecular formula C9H24AsNO3. It is composed of an octylammonium cation and a methanearsonate anion. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octylammonium methanearsonate typically involves the reaction of octylamine with methanearsonic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{CH}_3\text{AsO}_3\text{H}_2 + \text{C}8\text{H}{17}\text{NH}_2 \rightarrow \text{C}8\text{H}{17}\text{NH}_3\text{CH}_3\text{AsO}_3 ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Octylammonium methanearsonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.

    Reduction: It can be reduced to form lower oxidation state arsenic compounds.

    Substitution: The methanearsonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenate compounds, while reduction may produce arsenite compounds.

Scientific Research Applications

Octylammonium methanearsonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other arsenic-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of pesticides and other industrial chemicals.

Mechanism of Action

The mechanism of action of octylammonium methanearsonate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Octylammonium chloride
  • Methanearsonic acid
  • Octylamine

Comparison

Octylammonium methanearsonate is unique due to its combination of an octylammonium cation and a methanearsonate anion. This combination imparts specific chemical and physical properties that differentiate it from other similar compounds. For example, octylammonium chloride lacks the arsenic component, while methanearsonic acid does not have the octylammonium group.

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical structure and properties make it a valuable reagent in scientific research and industrial processes. Further studies are needed to fully explore its potential and expand its applications.

Properties

CAS No.

6379-37-9

Molecular Formula

C9H24AsNO3

Molecular Weight

269.21 g/mol

IUPAC Name

methylarsonic acid;octan-1-amine

InChI

InChI=1S/C8H19N.CH5AsO3/c1-2-3-4-5-6-7-8-9;1-2(3,4)5/h2-9H2,1H3;1H3,(H2,3,4,5)

InChI Key

ZQNCPBWKWATILB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN.C[As](=O)(O)O

Origin of Product

United States

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